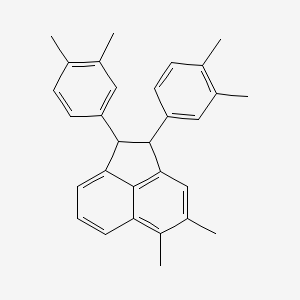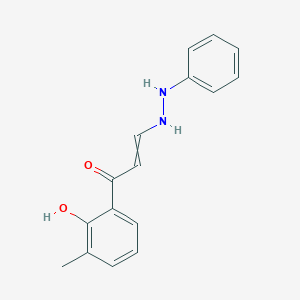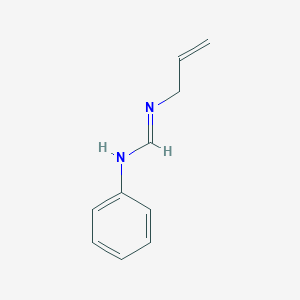![molecular formula C8H14N4OS B14493354 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 63615-07-6](/img/structure/B14493354.png)
4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a morpholine ring attached to a triazole-thione structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of morpholine with ethyl bromoacetate, followed by cyclization with thiourea. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature to 80°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-tumor activities.
Mecanismo De Acción
The mechanism of action of 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, disrupting their normal function. The compound’s structure allows it to bind to active sites and interfere with the catalytic activity of enzymes or the signaling pathways of receptors .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-[2-(4-Morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2,2’-dimorpholinyldiethyl ether
- 4-morpholinopropane sulphonic acid .
Uniqueness
What sets 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione apart is its unique combination of a morpholine ring and a triazole-thione structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
63615-07-6 |
|---|---|
Fórmula molecular |
C8H14N4OS |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H14N4OS/c14-8-10-9-7-12(8)2-1-11-3-5-13-6-4-11/h7H,1-6H2,(H,10,14) |
Clave InChI |
GSDQCHJBARSIGB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C=NNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)



![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)

![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)


